molecular formula C10H8ClF3N2O B8151379 2-Chloro-N-cyclopropyl-6-(trifluoromethyl)nicotinamide

2-Chloro-N-cyclopropyl-6-(trifluoromethyl)nicotinamide

Cat. No.: B8151379
M. Wt: 264.63 g/mol
InChI Key: KECHOVPFFRVPSV-UHFFFAOYSA-N
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Description

2-Chloro-N-cyclopropyl-6-(trifluoromethyl)nicotinamide is a chemical compound with the molecular formula C10H8ClF3N2O and a molecular weight of 264.63 g/mol . This compound is known for its unique structural features, including a trifluoromethyl group and a cyclopropyl group attached to a nicotinamide core. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 2-Chloro-N-cyclopropyl-6-(trifluoromethyl)nicotinamide involves several stepsThe reaction conditions typically involve the use of reagents such as thionyl chloride for chlorination and cyclopropylamine for the amination step . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

2-Chloro-N-cyclopropyl-6-(trifluoromethyl)nicotinamide undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-N-cyclopropyl-6-(trifluoromethyl)nicotinamide is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-Chloro-N-cyclopropyl-6-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The cyclopropyl group may contribute to the compound’s stability and binding affinity. The exact molecular pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

2-Chloro-N-cyclopropyl-6-(trifluoromethyl)nicotinamide can be compared with other trifluoromethyl-containing nicotinamides:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-N-cyclopropyl-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3N2O/c11-8-6(9(17)15-5-1-2-5)3-4-7(16-8)10(12,13)14/h3-5H,1-2H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KECHOVPFFRVPSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C(N=C(C=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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